molecular formula C16H14INOS B2409226 (E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide CAS No. 329058-97-1

(E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide

Cat. No. B2409226
CAS RN: 329058-97-1
M. Wt: 395.26
InChI Key: KZODSONXMDTHDH-NYYWCZLTSA-N
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Description

(E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide, also known as IMPY, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMPY is a member of the imidazopyridine family of compounds, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Mass Spectrometry Studies

Electrospray-ionization mass spectrometry (ESI-MS/MS) has been used to analyze the fragmentation patterns of certain enamides, which are crucial for understanding their structural properties and reactions. This technique has been applied to a class of compounds including N,N′-bis[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]spermidines, which are structurally related to (E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide. These studies reveal how mass spectrometry can provide insights into the behavior of such compounds under different conditions (Bigler, Schnider, Hu, & Hesse, 1996).

Synthetic Approaches and Analogs

Research has focused on developing synthetic routes and exploring the structure-activity relationships of similar enamides. For instance, the design and synthesis of (E)-2-(4,6-difluoro-1-indanylidene)acetamide and its analogs have been investigated for their potential as muscle relaxants and anti-inflammatory agents. This line of research provides a framework for understanding how structural changes in enamides like (E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide can impact their biological activity (Musso et al., 2003).

Enamine Chemistry

Enamino-thiones, which are closely related to the compound of interest, have been studied for their preparation and alkylation properties. These studies are significant for understanding the chemical behavior and potential applications of enamides in various chemical reactions (Rasmussen, Shabana, & Lawesson, 1981).

Enamide Isomerization

Research on the isomerization of N-allyl amides to form geometrically defined enamides, including di-, tri-, and tetrasubstituted versions, provides insights into the versatility and potential applications of these compounds in synthetic chemistry. Such studies offer a deeper understanding of how enamides can be manipulated to achieve desired chemical structures and properties (Trost, Cregg, & Quach, 2017).

Biomimetic Cyclization Studies

Biomimetic cyclization of enamide-containing polyenes has been explored as a new route to azapolycycles. This research sheds light on the potential of enamides in biomimetic synthesis, contributing to the development of novel synthetic methods in organic chemistry (Sen & Roach, 1996).

properties

IUPAC Name

(E)-N-(4-iodophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INOS/c1-20-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(17)6-8-14/h2-11H,1H3,(H,18,19)/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZODSONXMDTHDH-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-iodophenyl)-3-(4-methylthiophenyl)prop-2-enamide

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